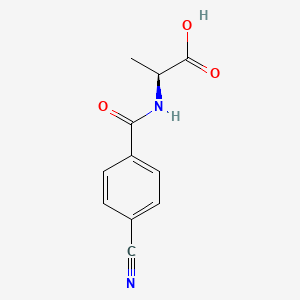

(4-Cyanobenzoyl)alanine

Overview

Description

Synthesis Analysis

The synthesis of (4-Cyanobenzoyl)alanine involves various steps. For instance, a process for the preparation of 4-cyanobenzoyl chlorides involves the reaction of compounds with a chlorinating agent . Another approach involves the use of 1-(4-Nitrophenyl) piperazine (4-NPP) as a new derivatization reagent .Molecular Structure Analysis

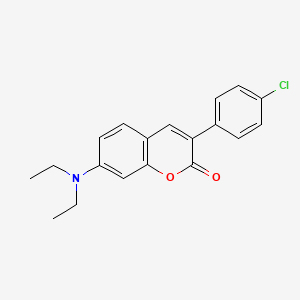

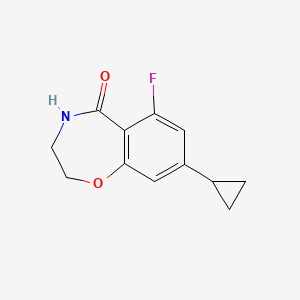

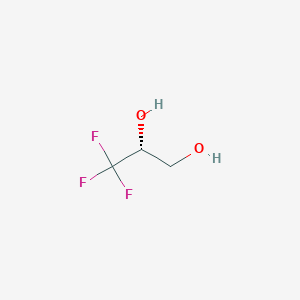

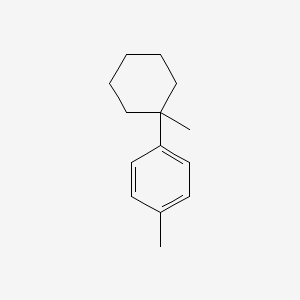

The molecular structure of (4-Cyanobenzoyl)alanine consists of a cyanobenzoyl group attached to an alanine amino acid . The molecular formula is C11H10N2O3.Chemical Reactions Analysis

In the context of chemical reactions, (4-Cyanobenzoyl)alanine can participate in various reactions due to the presence of the cyanobenzoyl group. For instance, 4-Cyanobenzoyl chloride reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under a nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (4-Cyanobenzoyl)alanine, focusing on six unique fields:

Pharmaceutical Development

(4-Cyanobenzoyl)alanine is utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a building block for the development of drugs targeting specific receptors, such as angiotensin II AT2 receptor agonists. These compounds are crucial in managing conditions like hypertension and heart failure .

Organic Synthesis

In organic chemistry, (4-Cyanobenzoyl)alanine serves as a reactant in organocatalytic tandem reactions. These reactions involve the combination of aldehydes, alkyl vinyl ketones, and amides to produce complex molecules efficiently. This application is significant for creating diverse chemical libraries for drug discovery and material science .

Material Science

The compound is employed in the synthesis of liquid crystalline materials. These materials have applications in display technologies, such as liquid crystal displays (LCDs), due to their ability to change optical properties in response to electric fields. The incorporation of (4-Cyanobenzoyl)alanine enhances the thermal and mechanical stability of these materials .

Biochemical Research

(4-Cyanobenzoyl)alanine is used in the study of enzyme mechanisms and protein interactions. Its cyanobenzoyl group can act as a probe to investigate the binding sites and activity of enzymes, providing insights into their function and aiding in the design of enzyme inhibitors .

Polymer Chemistry

In polymer chemistry, (4-Cyanobenzoyl)alanine is used to synthesize functionalized polymers. These polymers can be tailored for specific applications, such as drug delivery systems, where they can control the release rate of therapeutic agents. The cyanobenzoyl group allows for easy modification and functionalization of the polymer backbone .

Analytical Chemistry

The compound is also valuable in analytical chemistry for the development of new analytical methods. It can be used as a derivatizing agent to enhance the detection of various analytes in complex mixtures. This application is particularly useful in chromatography and mass spectrometry, where sensitivity and specificity are crucial .

Mechanism of Action

While the specific mechanism of action for (4-Cyanobenzoyl)alanine is not explicitly mentioned in the search results, it’s worth noting that alanine, a component of this molecule, plays a significant role in sugar and acid metabolism, immunity enhancement, and energy provision for muscle tissue, brain, and the central nervous system .

Safety and Hazards

(4-Cyanobenzoyl)alanine can cause severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, clothing, and eye/face protection. In case of inhalation, skin contact, or eye contact, seek immediate medical attention .

Future Directions

The future directions for (4-Cyanobenzoyl)alanine could involve further exploration of its synthesis processes and potential applications. For instance, synthetic access to 4-cyanobenzoyl chlorides via 4-carbamoylbenzoic acids is particularly attractive as it taps into industrial feedstock such as terephthalic acid .

properties

IUPAC Name |

(2S)-2-[(4-cyanobenzoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(11(15)16)13-10(14)9-4-2-8(6-12)3-5-9/h2-5,7H,1H3,(H,13,14)(H,15,16)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBWBMLSBAHWCF-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Cyanobenzoyl)alanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3040037.png)